5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form a hydrazide intermediate, which then undergoes cyclization with formic acid to yield the triazole ring. The final product is obtained after hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or proteins, leading to the disruption of biological processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but with a thiadiazole ring.
3,5-Dichlorobenzamide: Contains a dichlorobenzene ring instead of a triazole ring.
Uniqueness
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to its triazole ring, which imparts specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for substitution reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H6ClN3O2 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-3-1-2-5(4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |
InChI Key |
YCWLKVHEEKFYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C(=O)O |
Origin of Product |
United States |
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